4-Hydroxy-7-methyl-3-nitrocoumarin
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Overview
Description
4-Hydroxy-7-methyl-3-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Mechanism of Action
Target of Action
Coumarin derivatives, to which 4-hydroxy-7-methyl-3-nitrocoumarin belongs, have been known to interact with various biological targets . For instance, some coumarin derivatives bind to actin and affect the structure of the cytoskeleton .
Mode of Action
It’s known that coumarin derivatives can exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology . Moreover, the bioactivity of 4-Hydroxy-3-nitrocoumarin showcases intramolecular charge transfer from the methyl group to the nitro group .
Biochemical Pathways
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . They are also involved in various biological and therapeutic properties .
Pharmacokinetics
It’s known that coumarin is a water-insoluble substance, but 4-hydroxy substitution confers weakly acidic properties to the molecule that makes it water soluble under slightly alkaline conditions .
Result of Action
It’s known that 4-hydroxy-3-nitrocoumarin is a coumarin derivative and its cytotoxic action against cultured human tumor and normal cells has been investigated .
Action Environment
It’s known that the synthesis of coumarin derivatives can be influenced by various factors, including the use of different lewis acids .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-7-methyl-3-nitrocoumarin, like other coumarin derivatives, plays a key role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the coumarin scaffold, which involves a conjugated system with excellent charge and electron transport properties .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell viability, proliferation, and adhesion of HepG2 cells . It has been shown to decrease Ki-67 gene expression, a marker associated with cell proliferation, while increasing the expression of MMP-9 and MMP-2 genes, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis and tissue remodeling .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The compound’s bioactivity is corroborated by the intramolecular charge transfer from the methyl group to the nitro group .
Temporal Effects in Laboratory Settings
It is known that coumarin-based dyes, such as 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), exhibit excellent photophysical properties and tolerate light three times longer than fluorescein .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are currently lacking, it is known that coumarin derivatives exhibit a range of effects at different dosages. For example, 7-hydroxycoumarin derivatives have been found to exhibit good biological activities, and many of these compounds have become commonly used in clinical medicine or are being studied in proprietary medicinal research .
Metabolic Pathways
Coumarins are known to play a key role in the biosynthesis in plants and metabolic pathways .
Transport and Distribution
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Subcellular Localization
Coumarins are known to play a key role in fluorescent labeling of biomolecules, which can provide insights into their subcellular localization .
Preparation Methods
The synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin, which is prepared by the condensation of ethyl 3-oxobutanoate with resorcinol under the catalysis of Lewis acids.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and conditions to ensure the selective introduction of functional groups without unwanted side reactions.
Chemical Reactions Analysis
4-Hydroxy-7-methyl-3-nitrocoumarin undergoes various chemical reactions, including:
Scientific Research Applications
4-Hydroxy-7-methyl-3-nitrocoumarin has several applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-7-methyl-3-nitrocoumarin can be compared with other coumarin derivatives:
4-Hydroxycoumarin: A simpler derivative with anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent labeling and as a choleretic drug.
4-Methylumbelliferone: Used as a fluorescent probe and in the study of enzyme activities.
Properties
IUPAC Name |
4-hydroxy-7-methyl-3-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-5-2-3-6-7(4-5)16-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTRHRRGGQOSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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